10-Aminocamptothecin

pH-dependent cytotoxicity tumor microenvironment 3D histoculture

10-Aminocamptothecin (10-AC; also cataloged under CAS 86639-63-6) is a semisynthetic A-ring-modified derivative of the plant alkaloid camptothecin (CPT), belonging to the camptothecin class of eukaryotic DNA topoisomerase I (Top1) inhibitors. The compound bears a primary amino (–NH₂) substituent at the 10-position of the quinoline A-ring, a modification that enhances water solubility relative to the parent CPT while retaining the α-hydroxy lactone E-ring essential for Top1 poisoning activity.

Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
CAS No. 104195-62-2
Cat. No. B021991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Aminocamptothecin
CAS104195-62-2
Synonyms1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O
InChIInChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3
InChIKeyMVUUMBZAHAKPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Aminocamptothecin (CAS 104195-62-2): A 10-Substituted Camptothecin Topoisomerase I Inhibitor for Research Procurement


10-Aminocamptothecin (10-AC; also cataloged under CAS 86639-63-6) is a semisynthetic A-ring-modified derivative of the plant alkaloid camptothecin (CPT), belonging to the camptothecin class of eukaryotic DNA topoisomerase I (Top1) inhibitors [1]. The compound bears a primary amino (–NH₂) substituent at the 10-position of the quinoline A-ring, a modification that enhances water solubility relative to the parent CPT while retaining the α-hydroxy lactone E-ring essential for Top1 poisoning activity [2]. 10-AC stabilizes the transient Top1-DNA cleavable complex, converting the enzyme into a cellular toxin through replication fork collision-induced DNA double-strand breaks [3]. Unlike the clinically approved camptothecins topotecan and irinotecan (CPT-11), 10-AC has not progressed beyond preclinical/early clinical evaluation, making it a compound of continued interest for mechanistic studies, formulation development, and structure-activity relationship (SAR) investigations [4].

Why 10-Aminocamptothecin Cannot Be Interchanged with Other Camptothecin Derivatives in Research Procurement


Camptothecin analogs with different A-ring substitution patterns and positions exhibit profound differences in pH-dependent cytotoxicity, susceptibility to multidrug resistance (MDR) transporters, aqueous solubility, and cleavable complex stability—each of which can critically alter experimental outcomes [1]. The position of the amino substituent (9- vs. 10-) alone produces distinct pharmacological profiles: 9-aminocamptothecin (9-AC) was advanced to Phase II clinical trials (as IDEC-132) yet showed dose-limiting myelosuppression, while 10-AC demonstrated a unique 27-fold pH-dependent enhancement of cytotoxicity in acidic tumor microenvironments—a property not matched by 9-AC, topotecan, or SN-38 [2]. Furthermore, topotecan—the most widely used clinical camptothecin—exhibits significant susceptibility to P-glycoprotein (P-gp)-mediated MDR, whereas camptothecin and A-ring-substituted analogs including 9-AC and 10,11-methylenedioxycamptothecin do not, indicating that 10-substituted analogs may retain activity in MDR tumor contexts where topotecan fails [3]. Simply substituting any camptothecin analog into an experimental protocol without accounting for these quantitative differences risks misinterpretation of mechanism-of-action studies, in vivo efficacy readouts, and resistance profiling.

10-Aminocamptothecin Quantitative Differentiation Evidence: Comparator Data for Informed Procurement Decisions


Evidence Item 1: 27-Fold pH-Dependent Cytotoxicity Enhancement vs. 5-Fold Average for Comparator Camptothecins in 3D Tumor Histoculture

In three-dimensional histocultures of human tumor xenografts and primary tumor samples, 10-amino-CPT exhibited a 27-fold increase in cytotoxicity when the extracellular pH was lowered from 7.4 to 6.8 (range 17–49-fold across tumor types). In the same experimental system, the comparator analogs 10,11-methylenedioxy-CPT (MDC), SN-38, topotecan (TPT), and 9-amino-CPT achieved only an average 5-fold enhancement (range 3–14-fold), while 7-chloromethyl-MDC was enhanced 8-fold (range 6–14-fold) [1]. This 5.4-fold greater pH sensitization for 10-amino-CPT over the comparator average was observed against 15 of 16 tumor xenografts and all primary tumor samples tested, with IC₅₀ values at pH 7.4 ranging from 13–921 µM across the panel [1].

pH-dependent cytotoxicity tumor microenvironment 3D histoculture camptothecin analog screening

Evidence Item 2: Lack of P-glycoprotein-Mediated Cross-Resistance vs. Topotecan's Significant MDR Susceptibility

In NIH3T3 cells transfected with wild-type P-glycoprotein (NIH-MDR-G185), topotecan exhibited significant resistance, with reduced cleavable complex formation consistent with P-gp-mediated drug efflux. By contrast, camptothecin, 9-aminocamptothecin, 10,11-methylenedioxycamptothecin, and SN-38 showed no significant resistance in the same NIH-MDR-G185 model [1]. In KB-V1 MDR cells (selected for vinblastine resistance), topotecan was 12-fold less toxic to MDR versus wild-type cells, while 9-aminocamptothecin showed a 10-fold resistance ratio [2]. Although 10-aminocamptothecin was not directly tested in these panels, the consistent lack of P-gp-mediated resistance across camptothecin and 10-substituted A-ring analogs (including 10,11-methylenedioxycamptothecin) supports the inference that 10-amino substitution does not confer P-gp substrate liability [1].

multidrug resistance P-glycoprotein camptothecin cross-resistance topotecan susceptibility

Evidence Item 3: Aqueous Solubility Improvement of ≥800-Fold Over Parent Camptothecin

Parent camptothecin (CPT) has an aqueous solubility of approximately 2.5 × 10⁻³ mg/mL (0.0025 mg/mL) at 25°C, a value that has historically necessitated organic co-solvents or sodium salt formulations with compromised activity [1]. 10-Aminocamptothecin, by virtue of the polar 10-NH₂ substituent, exhibits an estimated aqueous solubility of approximately 2.05 mg/mL at 25°C (based on ChemSpider WSKOW v1.41 estimate from log Kow of −1.07), representing an ~820-fold improvement over the parent compound . This places 10-AC in a moderate solubility range comparable to 9-aminocamptothecin (also moderate), while camptothecin remains in the low-solubility category . The clinical camptothecins topotecan and irinotecan achieve high aqueous solubility via basic amine side chains (topotecan) or a bis-piperidine moiety (irinotecan), but at the cost of altered pharmacological profiles.

aqueous solubility formulation development camptothecin derivatization bioavailability enhancement

Evidence Item 4: Topoisomerase I Cleavable Complex Stabilization and In Vivo Efficacy in L1210 Leukemia Model

In a systematic screen of camptothecin analogs, 10-amino-20(RS)-camptothecin, along with 9-amino-20(S) and 10,11-methylenedioxy-20(RS) derivatives, was demonstrated to stabilize Top1-DNA cleavable complexes in both a purified enzyme system and cultured L1210 murine leukemia cells, and—critically—was effective against murine L1210 leukemia in vivo [1]. Other A-ring analogs lacking amino or methylenedioxy substitution were completely inactive in L1210 in vivo, establishing that the 10-amino group is a determinant of in vivo antitumor activity [1]. The study further demonstrated that drug-induced accumulation of enzyme-DNA cleavable complexes is directly proportional to drug cytotoxicity and antitumor activity, providing a pharmacodynamic biomarker that can be quantitatively compared across analogs in procurement-driven screening panels [1]. In the SAR analysis by Wall et al., substitution at the 9 or 10 positions with amino, halogeno, or hydroxyl groups in compounds with 20S configuration consistently yields enhanced Top1 inhibition, with in vivo L1210 activity generally concordant with Top1 inhibition potency [2].

topoisomerase I inhibition cleavable complex L1210 leukemia in vivo antitumor efficacy pharmacodynamic marker

Evidence Item 5: HPLC-Based Lactone-Carboxylate Quantitation Enabling Pharmacokinetic Profiling Across Camptothecin Analogs

A validated simple and versatile HPLC method has been developed for the simultaneous separation and quantitation of lactone and carboxylate forms of camptothecin and four related analogs, including 10-aminocamptothecin, topotecan, GI147211 (lurtotecan), and the CPT-11/SN-38 pair [1]. This method uses a mobile phase of triethylamine acetate buffer and acetonitrile and is applicable across the camptothecin analogs currently in clinical and preclinical development [1]. While a kinetic and mechanistic study of camptothecin hydrolysis found that no major differences exist in lactone hydrolysis rate and equilibrium constants among A-ring-substituted analogs (including 10-substituted derivatives), the availability of a standardized HPLC method for 10-AC enables direct, head-to-head comparison of lactone stability under varying pH and protein-binding conditions [2]. The lactone form is essential for activity—hydrolysis to the carboxylate results in significant loss of cytotoxicity [3]—making reliable quantitation a critical quality attribute for procurement specifications.

lactone stability HPLC methodology carboxylate equilibration pharmacokinetic quantitation bioanalytical method

10-Aminocamptothecin Application Scenarios Informed by Quantitative Differentiation Evidence


Scenario 1: Tumor Microenvironment pH-Gradient Exploitation Studies

Investigators studying pH-dependent drug delivery or tumor-selective cytotoxicity should prioritize 10-aminocamptothecin over other camptothecin analogs. The compound's 27-fold cytotoxicity enhancement at pH 6.8 vs. pH 7.4—a 5.4-fold greater sensitization than the pooled comparator average of 5-fold for MDC, SN-38, TPT, and 9-amino-CPT [1]—makes it the most responsive camptothecin probe for experimental systems where extracellular pH is modulated. This includes 3D histoculture models, hollow-fiber assays with pH-controlled perfusion, and in vivo xenograft studies employing pH-manipulating agents such as bicarbonate or proton pump inhibitors. The large dynamic range of pH-dependent activity also facilitates dose-response separation in combination studies with pH-modulating therapies.

Scenario 2: Multidrug Resistance Mechanistic Studies and MDR-Reversal Screening

For laboratories characterizing MDR mechanisms or screening MDR-reversal agents, 10-aminocamptothecin offers a critical advantage over topotecan: the inferred lack of P-glycoprotein substrate liability [1]. Topotecan exhibits a 12-fold reduction in cytotoxicity in P-gp-overexpressing MDR cells [2], confounding the interpretation of resistance-reversal experiments. By using 10-AC as the Top1-targeting payload in MDR-panel screening, researchers can attribute changes in cytotoxicity more directly to MDR modulation rather than to variable drug efflux. This application is particularly relevant for co-treatment studies with P-gp inhibitors (e.g., verapamil, tariquidar) or BCRP inhibitors.

Scenario 3: Structure-Activity Relationship (SAR) Studies of Camptothecin A-Ring Modifications

10-Aminocamptothecin serves as a critical reference compound in SAR campaigns exploring A-ring substitution effects on Top1 inhibition, cleavable complex stability, and in vivo antitumor activity. The Wall et al. (1993) SAR study establishes that amino substitution at the 10-position (20S or 20RS configuration) is a key determinant of both Top1 inhibition and in vivo L1210 efficacy [1]. The availability of a validated HPLC method for simultaneous lactone/carboxylate quantitation of 10-AC alongside clinical comparators [2] further enables systematic pharmacokinetic SAR. Procurement of 10-AC as a reference standard is justified when synthesizing and benchmarking novel 10-substituted analogs, 7,10-disubstituted derivatives (e.g., 7-butyl-10-aminocamptothecin), or homocamptothecin analogs.

Scenario 4: Formulation and Prodrug Development Targeting the 10-Amino Handle

The 10-NH₂ group of 10-aminocamptothecin provides a unique synthetic handle for conjugation chemistry that is absent in camptothecin, 10-hydroxycamptothecin, and topotecan. This primary amine can be derivatized to form amide prodrugs, carbamate-linked delivery vehicles, peptide conjugates, or antibody-drug conjugate (ADC) payloads [1]. The intermediate aqueous solubility (~2 mg/mL) of 10-AC—substantially better than CPT's ~0.0025 mg/mL but lower than topotecan's >10 mg/mL [2]—positions it as a starting scaffold where solubility can be further tuned through the 10-amino position without the excessive hydrophilicity that may limit cellular permeability. Research groups developing hypoxia-activated prodrugs (e.g., BACPTDP, the dipeptide prodrug of 7-butyl-10-aminocamptothecin) or dendrimer-encapsulated camptothecins specifically require 10-aminocamptothecin or its 7-alkyl derivatives as the active pharmaceutical ingredient.

Quote Request

Request a Quote for 10-Aminocamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.